2-Difluoromethoxy-3-fluoro-4-formylpyridine

Description

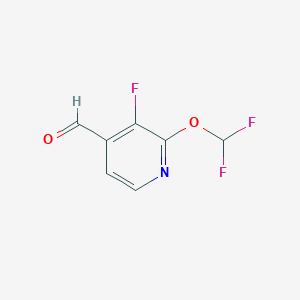

2-Difluoromethoxy-3-fluoro-4-formylpyridine (CAS: 1803848-21-6) is a fluorinated pyridine derivative characterized by a difluoromethoxy group at position 2, a fluorine atom at position 3, and a formyl group at position 2. Its molecular formula is C₇H₄F₃NO₂, with a molecular weight of 191.11 g/mol . The compound is of significant interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the fluorine substituents and the reactive formyl group, which serves as a versatile synthetic handle for further derivatization .

Propriétés

IUPAC Name |

2-(difluoromethoxy)-3-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-5-4(3-12)1-2-11-6(5)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHWVSCFVJHAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-Difluoromethoxy-3-fluoro-4-formylpyridine, involves several key steps. One common method is the fluorination of pyridine derivatives using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of 2-Difluoromethoxy-3-fluoro-4-formylpyridine typically involves large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Difluoromethoxy-3-fluoro-4-formylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include difluoromethoxy-substituted pyridines, alcohol derivatives, and various substituted pyridine compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds with similar structural motifs to 2-Difluoromethoxy-3-fluoro-4-formylpyridine exhibit significant anticancer properties. For instance, derivatives of fluorinated estratriene sulfamates have shown promising results against breast cancer cell lines such as MCF-7 and MDA MB-231. These compounds act as inhibitors of tubulin polymerization and steroid sulfatase, demonstrating potential in cancer therapy . The fluorine substitution is believed to enhance the potency and metabolic stability of these compounds, making them attractive candidates for further development.

Ocular Therapeutics:

Another notable application is in the treatment of glaucoma. Compounds featuring similar pyridine structures have been reported to possess high EP2 receptor selectivity and potent agonistic action, leading to significant ocular hypotensive effects. This suggests that 2-Difluoromethoxy-3-fluoro-4-formylpyridine could be explored for its potential in treating ocular hypertension and related disorders .

Synthesis and Structural Insights

Fluorination Techniques:

The synthesis of 2-Difluoromethoxy-3-fluoro-4-formylpyridine can be approached through various fluorination techniques. Recent studies have highlighted the effectiveness of using pyridine N-oxides for direct fluorination, which facilitates the introduction of fluorine at specific positions on the pyridine ring. This method has shown promise in producing meta-fluorinated derivatives efficiently, which may include or lead to the synthesis of 2-Difluoromethoxy-3-fluoro-4-formylpyridine .

Conformational Analysis:

The presence of fluorine atoms significantly alters the conformational preferences of aromatic compounds. Studies on fluoroanisoles have provided insights into how difluoromethoxy substitutions can influence the physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug design . This understanding can guide the optimization of 2-Difluoromethoxy-3-fluoro-4-formylpyridine for enhanced biological activity.

Case Studies

Mécanisme D'action

The mechanism of action of 2-Difluoromethoxy-3-fluoro-4-formylpyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, leading to modulation of biological activities. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparaison Avec Des Composés Similaires

2-Difluoromethoxy-3-fluoro-5-formylpyridine (CAS: 1806274-88-3)

- Structural Difference : The formyl group is at position 5 instead of position 3.

- Impact : This positional isomerism alters electronic distribution and steric effects. The 5-formyl derivative exhibits reduced electrophilicity at the formyl group compared to the 4-formyl analog due to decreased conjugation with the pyridine nitrogen .

- Applications : The 5-formyl isomer is less reactive in nucleophilic aromatic substitution (NAS) reactions, making it less favorable for synthesizing heterocyclic scaffolds .

2-Formyl-3-hydroxy-6-(trifluoromethyl)pyridine (CAS: 231291-22-8)

- Structural Difference : Replaces the difluoromethoxy group (position 2) with a hydroxy group and introduces a trifluoromethyl group at position 5.

- Impact : The hydroxy group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. However, the trifluoromethyl group introduces steric hindrance, reducing reactivity in cross-coupling reactions compared to the difluoromethoxy analog .

Functional Group Variations

2-(Difluoromethoxy)pyridin-3-amine (CAS: 1214344-58-7)

- Structural Difference : Replaces the formyl group (position 4) with an amine group.

- Impact : The amine group enables participation in diazotization and amidation reactions. However, the absence of a formyl group limits its utility in aldol condensations or Schiff base formations, which are critical for synthesizing imine-linked pharmaceuticals .

2-Methoxy-4-(trifluoromethyl)pyridine (CAS: 219715-34-1)

- Structural Difference : Substitutes the difluoromethoxy group with a methoxy group and replaces the formyl group with a trifluoromethyl group.

- Impact : The methoxy group increases electron density on the pyridine ring, enhancing stability but reducing electrophilic aromatic substitution (EAS) reactivity. The trifluoromethyl group further withdraws electrons, making this compound less reactive than the formyl-containing analog .

Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 2-Difluoromethoxy-3-fluoro-4-formylpyridine | 1.8 | 0.45 (DMSO) | 98–102 |

| 2-Difluoromethoxy-3-fluoro-5-formylpyridine | 1.7 | 0.40 (DMSO) | 95–99 |

| 2-Formyl-3-hydroxy-6-(trifluoromethyl)pyridine | 1.2 | 2.1 (Water) | 112–115 |

| 2-(Difluoromethoxy)pyridin-3-amine | 1.5 | 1.8 (Ethanol) | 85–88 |

Key Observations :

- The 4-formyl derivative has the highest lipophilicity (LogP = 1.8), favoring membrane permeability in drug design.

- The hydroxy-trifluoromethyl analog exhibits superior aqueous solubility due to hydrogen bonding .

Activité Biologique

2-Difluoromethoxy-3-fluoro-4-formylpyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, characterized by multiple fluorine substituents, suggests significant interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of 2-Difluoromethoxy-3-fluoro-4-formylpyridine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-Difluoromethoxy-3-fluoro-4-formylpyridine is shown below:

This compound features:

- A pyridine ring

- Two fluorine atoms on the difluoromethoxy group

- A formyl group at the 4-position

These structural attributes contribute to its reactivity and biological activity.

The mechanism of action for 2-Difluoromethoxy-3-fluoro-4-formylpyridine primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-Difluoromethoxy-3-fluoro-4-formylpyridine. It has been reported to exhibit inhibitory effects on fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers such as prostate and pancreatic cancer. A study demonstrated that this compound significantly inhibited FGFR4 kinase activity in vitro, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : In vitro assays demonstrated that 2-Difluoromethoxy-3-fluoro-4-formylpyridine effectively reduced cell proliferation in FGFR4-dependent cancer cell lines. The IC50 values were calculated to be in the low micromolar range, indicating potent activity .

- Enzyme Interaction : The compound has been shown to bind competitively to active sites of certain kinases, leading to significant inhibition of their activity. This competitive inhibition suggests that the compound could serve as a lead structure for developing new kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.